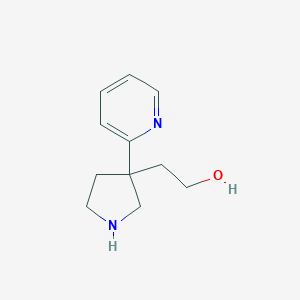

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol

Descripción general

Descripción

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol is a compound that features a pyrrolidine ring substituted with a pyridine moiety and an ethanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and ethanol groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine-substituted amine with a suitable aldehyde or ketone can lead to the formation of the pyrrolidine ring. Subsequent reduction and functionalization steps introduce the ethanol group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyridine-2-carboxylic acid derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol serves as a crucial building block in organic synthesis. Its pyridine and pyrrolidine moieties allow for the construction of more complex structures through various chemical reactions, including:

- Nucleophilic substitutions : The compound can participate in nucleophilic substitutions to form derivatives with enhanced properties.

- Cyclization reactions : It can undergo cyclization to yield cyclic compounds that are essential in medicinal chemistry.

Biological Applications

Ligand in Biochemical Assays

The compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with specific receptors makes it a candidate for studying enzyme mechanisms and receptor-ligand interactions. For instance, the pyridine group can engage in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity.

Therapeutic Potential

Recent studies have explored the therapeutic properties of this compound, particularly its anti-inflammatory and anti-cancer activities. The compound's mechanism of action involves modulation of enzymatic activity, which can influence cellular pathways associated with disease processes.

Medicinal Chemistry

Pharmacological Studies

Research has indicated that derivatives of this compound exhibit promising pharmacological effects. For example, studies on phosphodiesterase (PDE) inhibitors have shown that compounds with similar structures can modulate cAMP and cGMP levels, potentially offering therapeutic avenues for conditions like schizophrenia and other psychiatric disorders .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and catalysts. Its unique chemical properties enable the creation of advanced materials with specific functionalities, such as improved solubility and thermal stability.

Case Studies

-

Synthesis of Chiral Alcohols

A study highlighted the synthesis of enantioenriched secondary alcohols using enzymatic reduction methods involving this compound as a precursor. The resulting products demonstrated high enantiomeric excess, showcasing the compound's utility in asymmetric synthesis . -

PDE10A Inhibition Research

Another significant case involved the exploration of PDE10A inhibitors derived from similar pyridine-based compounds. These studies revealed that modifications to the pyridine ring could enhance potency and selectivity for PDE10A, suggesting potential applications in treating psychotic disorders .

Mecanismo De Acción

The mechanism of action of 2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol involves its interaction with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Pyridin-2-yl)pyrrolidine

- 3-(Pyridin-2-yl)pyrrolidine

- 2-(Pyridin-3-yl)pyrrolidine

Uniqueness

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol is unique due to the presence of the ethanol group, which enhances its solubility and ability to form hydrogen bonds. This structural feature can lead to distinct biological activities compared to its analogs .

Actividad Biológica

2-(3-(Pyridin-2-yl)pyrrolidin-3-yl)ethanol is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring and a pyrrolidine moiety, which contribute to its unique properties. The presence of an ethanol group enhances solubility and the ability to form hydrogen bonds, potentially leading to distinct biological activities compared to its analogs.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The pyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the ethanol group facilitates hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including anti-inflammatory and anti-cancer activities.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, similar compounds have also shown antifungal activity. For example, certain pyridine derivatives exhibited MIC values ranging from 16.69 to 78.23 µM against Candida albicans, highlighting their potential as antifungal agents .

Case Studies and Experimental Data

-

Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several pyrrolidine derivatives, including those related to this compound. The results indicated that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.

Compound MIC (µg/mL) Target Organism A 4.69 Bacillus subtilis B 5.64 Staphylococcus aureus C 8.33 Escherichia coli D 16.69 Candida albicans - Mechanistic Insights : Research has indicated that the binding affinity of these compounds to specific enzymes or receptors can lead to altered metabolic pathways, enhancing their therapeutic potential .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(Pyridin-2-yl)pyrrolidine | Pyridine + Pyrrolidine | Moderate antibacterial activity |

| 3-(Pyridin-2-yl)pyrrolidine | Pyridine + Pyrrolidine | Antifungal properties |

| 2-(Pyridin-3-yl)pyrrolidine | Pyridine + Pyrrolidine | Lower antimicrobial efficacy |

The unique ethanol group in this compound enhances its solubility and interaction potential compared to its analogs.

Propiedades

IUPAC Name |

2-(3-pyridin-2-ylpyrrolidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-8-5-11(4-7-12-9-11)10-3-1-2-6-13-10/h1-3,6,12,14H,4-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSUWWLTVSILUNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(CCO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594099 | |

| Record name | 2-[3-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178372-19-5 | |

| Record name | 2-[3-(Pyridin-2-yl)pyrrolidin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.